molecular formula C23H37NO3S B14359726 S-Hexadecyl 4-nitrobenzene-1-carbothioate CAS No. 92395-96-5

S-Hexadecyl 4-nitrobenzene-1-carbothioate

Cat. No.: B14359726
CAS No.: 92395-96-5
M. Wt: 407.6 g/mol
InChI Key: OMGXDEMNZURKIA-UHFFFAOYSA-N
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Description

S-Hexadecyl 4-nitrobenzene-1-carbothioate: is an organic compound with the molecular formula C23H37NO3S It is characterized by a long hexadecyl chain attached to a 4-nitrobenzene ring through a carbothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecyl 4-nitrobenzene-1-carbothioate typically involves the reaction of 4-nitrobenzene-1-carbothioic acid with hexadecyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in S-Hexadecyl 4-nitrobenzene-1-carbothioate can undergo reduction to form the corresponding amine derivative.

    Reduction: The carbothioate linkage can be cleaved under reductive conditions to yield the corresponding thiol and alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products:

  • Reduction of the nitro group yields S-Hexadecyl 4-aminobenzene-1-carbothioate.
  • Cleavage of the carbothioate linkage yields hexadecyl alcohol and 4-nitrobenzenethiol.

Scientific Research Applications

Chemistry: S-Hexadecyl 4-nitrobenzene-1-carbothioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of surfactants and other functional materials.

Biology: In biological research, this compound can be used to study the interactions of long-chain alkyl groups with biological membranes. It may also serve as a model compound for investigating the effects of nitroaromatic compounds on cellular processes.

Medicine: Potential applications in medicine include the development of novel drug delivery systems. The long alkyl chain can facilitate the incorporation of the compound into lipid-based drug carriers, enhancing the delivery of therapeutic agents.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including lubricants and coatings. Its unique properties make it suitable for applications requiring enhanced hydrophobicity and chemical stability.

Mechanism of Action

The mechanism of action of S-Hexadecyl 4-nitrobenzene-1-carbothioate involves its interaction with molecular targets through its nitro and carbothioate functional groups. The nitro group can participate in redox reactions, while the carbothioate linkage can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    S-Hexadecyl 4-aminobenzene-1-carbothioate: Similar structure but with an amino group instead of a nitro group.

    Hexadecyl 4-nitrobenzoate: Similar long alkyl chain but with an ester linkage instead of a carbothioate linkage.

    4-Nitrobenzyl hexadecyl ether: Similar nitrobenzene moiety but with an ether linkage.

Uniqueness: S-Hexadecyl 4-nitrobenzene-1-carbothioate is unique due to its combination of a long alkyl chain and a carbothioate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobicity and reactivity are required.

Properties

CAS No.

92395-96-5

Molecular Formula

C23H37NO3S

Molecular Weight

407.6 g/mol

IUPAC Name

S-hexadecyl 4-nitrobenzenecarbothioate

InChI

InChI=1S/C23H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-28-23(25)21-16-18-22(19-17-21)24(26)27/h16-19H,2-15,20H2,1H3

InChI Key

OMGXDEMNZURKIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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